molecular formula C20H22ClFN2O4S B11241724 N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11241724
M. Wt: 440.9 g/mol
InChI Key: BAUVISJXRCTJBW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with the 5-chloro-2-methoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic agent for conditions such as inflammation, pain, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorophenyl group, for example, could influence its binding affinity to biological targets or its metabolic stability.

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-9-6-16(21)11-18(19)23-20(25)15-3-2-10-24(12-15)29(26,27)13-14-4-7-17(22)8-5-14/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,23,25)

InChI Key

BAUVISJXRCTJBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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